MS1943

Vue d'ensemble

Description

MS1943 est un dégradeur sélectif de l’homologue 2 de l’enhancer de zeste (EZH2), une histone méthyltransférase, qui est le premier de sa catégorie et biodisponible par voie orale. Il a montré un potentiel significatif dans la réduction des niveaux de protéines EZH2 dans diverses lignées cellulaires cancéreuses, en particulier dans le cancer du sein triple négatif et d’autres tumeurs malignes .

Applications De Recherche Scientifique

MS1943 has a wide range of scientific research applications, particularly in the fields of cancer biology and epigenetics. Some of the key applications include:

Cancer Research: This compound has shown efficacy in inhibiting the growth of multiple cancer cell lines, including triple-negative breast cancer and lymphomas

Epigenetics: As a selective degrader of EZH2, this compound is used to investigate the epigenetic regulation of gene expression.

Drug Development: this compound serves as a lead compound for developing new drugs targeting EZH2.

Mécanisme D'action

MS1943 exerce ses effets en se liant de manière sélective à EZH2, ce qui conduit à son ubiquitination et à sa dégradation subséquente par le protéasome . Ce processus de dégradation réduit efficacement les niveaux d’EZH2 dans les cellules, inhibant son activité de méthyltransférase et empêchant la triméthylation de la lysine 27 de l’histone H3 (H3K27me3). La réduction des niveaux de H3K27me3 conduit à la réactivation des gènes qui étaient auparavant réprimés par EZH2 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de MS1943 implique une approche de marquage hydrophobe pour générer un composé qui réduit efficacement les niveaux d’EZH2 dans les cellules . La voie de synthèse détaillée et les conditions réactionnelles sont propriétaires et ne sont pas entièrement divulguées dans la littérature publique. Il est connu que le composé est synthétisé pour maintenir une haute puissance et une sélectivité pour EZH2 par rapport aux autres méthyltransférases .

Méthodes de production industrielle

Les méthodes de production industrielle de this compound ne sont pas largement publiées. Généralement, ces composés sont produits dans des conditions rigoureuses pour assurer une haute pureté et une constance. Le composé est disponible en différentes quantités à des fins de recherche, ce qui indique qu’il est produit à une échelle suffisante pour répondre aux besoins de la recherche .

Analyse Des Réactions Chimiques

Types de réactions

MS1943 subit plusieurs types de réactions chimiques, se concentrant principalement sur son interaction avec EZH2. Le composé est conçu pour dégrader EZH2 de manière sélective, inhibant ainsi son activité de méthyltransférase .

Réactifs et conditions courants

La dégradation d’EZH2 par this compound implique une liaison spécifique à la protéine cible, conduisant à son ubiquitination et à sa dégradation subséquente par le protéasome. Ce processus nécessite généralement la présence de machinerie cellulaire impliquée dans la dégradation des protéines .

Principaux produits formés

Le principal produit formé par la réaction de this compound avec EZH2 est la forme dégradée de la protéine EZH2. Cette dégradation réduit efficacement les niveaux d’EZH2 dans les cellules, conduisant à l’inhibition de ses fonctions oncogéniques .

Applications de la recherche scientifique

This compound a une large gamme d’applications de recherche scientifique, en particulier dans les domaines de la biologie du cancer et de l’épigénétique. Voici quelques-unes des principales applications :

Recherche sur le cancer : This compound a montré son efficacité dans l’inhibition de la croissance de multiples lignées cellulaires cancéreuses, y compris le cancer du sein triple négatif et les lymphomes

Épigénétique : En tant que dégradeur sélectif d’EZH2, this compound est utilisé pour étudier la régulation épigénétique de l’expression des gènes.

Développement de médicaments : this compound sert de composé principal pour le développement de nouveaux médicaments ciblant EZH2.

Comparaison Avec Des Composés Similaires

MS1943 est unique en sa capacité à dégrader EZH2 de manière sélective, ce qui le distingue des autres inhibiteurs d’EZH2 qui n’inhibent que son activité enzymatique. Voici quelques composés similaires :

Tazemetostat : Un inhibiteur d’EZH2 qui réduit l’activité de méthyltransférase d’EZH2 mais ne dégrade pas la protéine.

MS177 : Un autre dégradeur d’EZH2 avec une puissance similaire mais des propriétés structurelles différentes.

La capacité de this compound à dégrader EZH2 plutôt que de simplement inhiber son activité offre une approche plus complète pour cibler les cancers dépendants d’EZH2 .

Propriétés

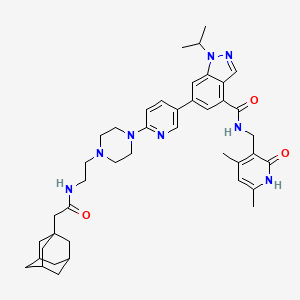

IUPAC Name |

6-[6-[4-[2-[[2-(1-adamantyl)acetyl]amino]ethyl]piperazin-1-yl]pyridin-3-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H54N8O3/c1-26(2)50-37-18-33(17-34(36(37)25-46-50)40(52)45-24-35-27(3)13-28(4)47-41(35)53)32-5-6-38(44-23-32)49-11-9-48(10-12-49)8-7-43-39(51)22-42-19-29-14-30(20-42)16-31(15-29)21-42/h5-6,13,17-18,23,25-26,29-31H,7-12,14-16,19-22,24H2,1-4H3,(H,43,51)(H,45,52)(H,47,53) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQIQJFXBAJJKNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)CCNC(=O)CC67CC8CC(C6)CC(C8)C7)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H54N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of MS1943?

A1: this compound functions as a PROTAC (Proteolysis-targeting chimera), specifically targeting Enhancer of zeste homolog 2 (EZH2) for degradation. [, , ]. Unlike traditional EZH2 inhibitors that block the enzyme's methyltransferase activity, this compound facilitates the degradation of the EZH2 protein itself, leading to a more complete suppression of its function [].

Q2: How does this compound compare to existing EZH2 inhibitors in terms of efficacy against lymphoma cells?

A2: Studies demonstrate that this compound exhibits superior efficacy compared to the FDA-approved EZH2 inhibitor Tazemetostat in inhibiting the proliferation of lymphoma cells, particularly in B-cell lymphoma models [, ]. This enhanced efficacy is attributed to this compound's ability to degrade EZH2, as opposed to merely inhibiting its enzymatic activity [].

Q3: Has this compound shown any synergistic effects when combined with other anti-cancer agents?

A3: Research suggests a strong synergistic effect when this compound is combined with Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor [, ]. This combination resulted in significantly enhanced cytotoxicity in B-cell lymphoma cells compared to either drug alone []. The combined treatment induced apoptosis through the miR29b-mediated p53 upregulated pathway and increased necroptotic cell death [].

Q4: Are there any specific types of lymphoma where this compound has shown particular promise?

A4: Preclinical studies indicate promising results for this compound in Burkitt's lymphoma [, ]. The combination of this compound with Ibrutinib proved to be more effective than Tazemetostat and Ibrutinib in suppressing the proliferation of Burkitt's lymphoma cells []. Furthermore, this compound in combination with Lapatinib, an EGFR/HER2 inhibitor, demonstrated potential against Burkitt’s lymphoma cells by inducing apoptosis and cell cycle arrest [].

Q5: What are the potential advantages of targeting EZH2 degradation as a therapeutic strategy in lymphoma?

A5: Targeting EZH2 degradation offers several potential advantages over traditional enzyme inhibition. By completely removing EZH2, the approach may overcome resistance mechanisms associated with residual enzymatic activity [, ]. This approach has the potential to provide a more durable response and improve treatment outcomes in lymphoma patients.

Q6: What is the current state of research on this compound, and are there any ongoing clinical trials?

A6: Currently, research on this compound is primarily preclinical, focusing on understanding its mechanism of action, efficacy, and potential synergistic effects with other anti-cancer agents. While no clinical trials are specifically mentioned in the provided research, the promising preclinical data strongly suggest the potential of this compound as a therapeutic agent for further investigation in clinical settings.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-[2-methyl-6-(4-methylimidazol-1-yl)-3-oxo-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-9-yl]benzenesulfonamide](/img/structure/B1193066.png)